molecular formula C42H50N2O4 B14371463 1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione CAS No. 89868-52-0

1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione

Cat. No.: B14371463
CAS No.: 89868-52-0
M. Wt: 646.9 g/mol
InChI Key: MBVCVSMRIJKRFL-UHFFFAOYSA-N
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Description

1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracenedione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthracene-9,10-dione core, which undergoes substitution reactions to introduce the amino and octylphenoxy groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, hydroxyanthracene derivatives, and various substituted anthracenediones, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.

    Biology: Investigated for its potential as an anticancer agent, given its structural similarity to other anthracenedione-based drugs.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The compound can also inhibit specific enzymes, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

89868-52-0

Molecular Formula

C42H50N2O4

Molecular Weight

646.9 g/mol

IUPAC Name

1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C42H50N2O4/c1-3-5-7-9-11-13-17-29-21-25-31(26-22-29)47-41-37(43)35-36(40(46)34-20-16-15-19-33(34)39(35)45)38(44)42(41)48-32-27-23-30(24-28-32)18-14-12-10-8-6-4-2/h15-16,19-28H,3-14,17-18,43-44H2,1-2H3

InChI Key

MBVCVSMRIJKRFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)CCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N

Origin of Product

United States

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